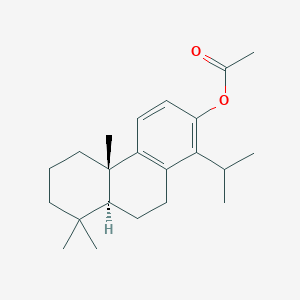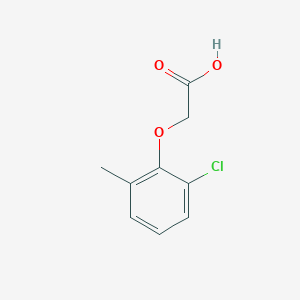
2-Chloro-6-methylphenoxyacetic acid
Vue d'ensemble
Description
2-Chloro-6-methylphenoxyacetic acid is a chemical compound related to the family of phenoxyacetic acids, which are known for their applications in various fields including agriculture and medicine. While the provided papers do not directly discuss 2-Chloro-6-methylphenoxyacetic acid, they do provide insights into similar compounds, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), which share structural similarities and may exhibit comparable properties and reactivity patterns .
Synthesis Analysis
The synthesis of related phenoxyacetic acids typically involves the introduction of various substituents onto the aromatic ring, which can significantly affect the compound's activity and properties. For example, the synthesis of a series of substituted phenoxyacetic acids has been reported, where the introduction of different substituents was tested for their effects on the affinity of hemoglobin for oxygen . Although the exact synthesis of 2-Chloro-6-methylphenoxyacetic acid is not detailed, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acids is characterized by the presence of a phenoxy group attached to an acetic acid moiety. Substituents on the aromatic ring, such as chlorine and methyl groups, can influence the electronic distribution and steric effects, which in turn affect the compound's reactivity and interactions . The exact structure of 2-Chloro-6-methylphenoxyacetic acid would likely exhibit similar characteristics.
Chemical Reactions Analysis
Phenoxyacetic acids undergo various chemical reactions, including interactions with hydroxyl radicals, which can lead to different degradation mechanisms. For instance, MCPA's degradation in the presence of hydroxyl radicals has been studied, revealing that the position and nature of substituents on the aromatic ring influence the reaction pathways and the ease of degradation . These insights could be extrapolated to understand the reactivity of 2-Chloro-6-methylphenoxyacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acids are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as chlorine can affect the acidity and solubility of these compounds. Studies on MCPA have shown that its electrochemical degradation is pH-dependent and that it can form complexes with heavy metals, which could also be relevant for 2-Chloro-6-methylphenoxyacetic acid . Additionally, the presence of substituents can modulate the physiological activity of these compounds in plant growth regulation .
Applications De Recherche Scientifique
Herbicide Detection and Analysis :
- MCPA is primarily known for its use as a herbicide, particularly for controlling broadleaf weeds in agriculture. Studies have focused on developing methods for detecting MCPA in environmental samples, such as ground and drinking water. Techniques like high-performance liquid chromatography (HPLC) combined with coulometric detection and electrochemical sensors have been used for this purpose (Wintersteiger et al., 1999) (Yu et al., 2022).
Environmental Impact and Degradation :
- Research has examined the degradation of MCPA in the environment, including studies on its metabolism by microorganisms like Alcaligenes eutrophus. These studies have helped in understanding how MCPA and similar compounds break down in natural environments (Pieper et al., 1993) (Pieper et al., 1988).
Synthesis and Characterization :
- Studies have been conducted on the synthesis of MCPA and its derivatives, exploring aspects like esterification processes and the influence of various parameters on these reactions. Such research contributes to optimizing the production and application of MCPA in agricultural practices (Shinde & Yadav, 2014).
Genotoxicity and Toxicity Studies :
- The potential genotoxic effects of MCPA have been investigated in various studies. Such research is crucial for evaluating the safety of MCPA usage and its impact on human health and the environment. The findings generally suggest that MCPA is not genotoxic in vivo, which aligns with its lack of carcinogenicity in animal models (Elliott, 2005).
Photocatalytic Treatment and Electrochemical Degradation :
- Research has been conducted on the photocatalytic treatment of MCPA, exploring efficient methods for its removal and degradation from aqueous solutions. Such studies are essential for environmental remediation and managing MCPA pollution (Solís et al., 2015) (Boye et al., 2003).
Environmental Monitoring and Biomarkers :
- Investigations have been made into the development of methods for environmental monitoring of MCPA and its metabolites in natural water and soil samples. This is crucial for assessing the extent of MCPA contamination in the environment (Pozo et al., 2001).
Molecular Imprinting for Detection :
- Studies have explored the use of molecularly imprinted polymers for the detection of MCPA and related phenoxyacetic acids. This approach is significant for developing selective sensors for these herbicides (Zhang et al., 2008).
Safety And Hazards
Orientations Futures
While specific future directions for 2-Chloro-6-methylphenoxyacetic acid are not mentioned in the search results, there are indications of ongoing research in related areas. For example, the catalytic reduction of carboxylic acid derivatives, which involves molecular hydrogen as the reducing agent, has witnessed rapid development in recent years .
Propriétés
IUPAC Name |
2-(2-chloro-6-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFTSLSDHFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041186 | |
| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylphenoxyacetic acid | |
CAS RN |
19094-75-8 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-o-tolyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19094-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-tolyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



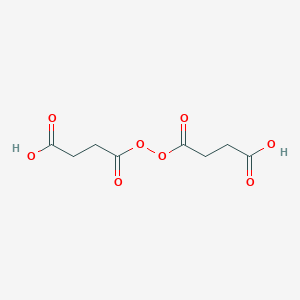
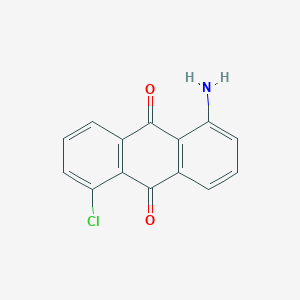
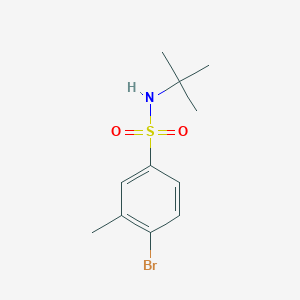
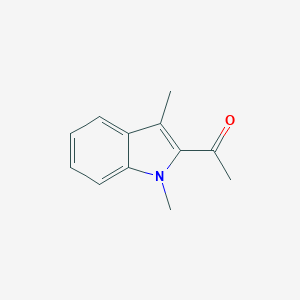


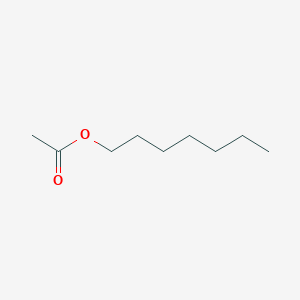
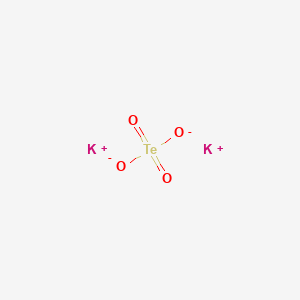
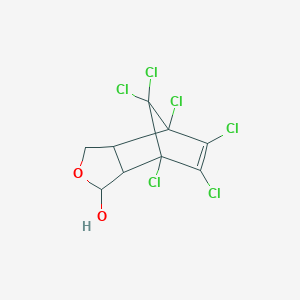
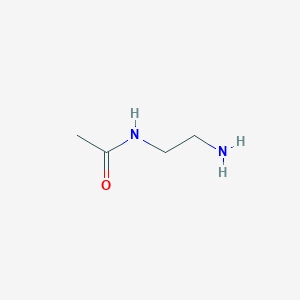
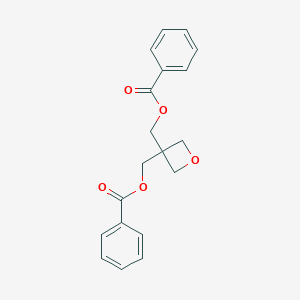
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
